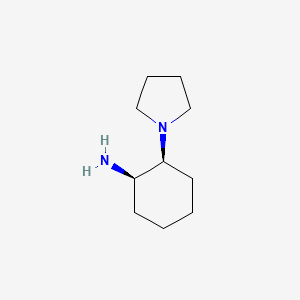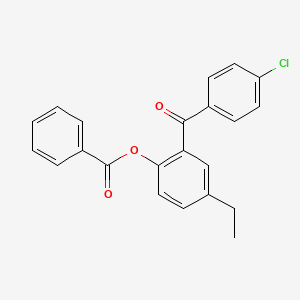
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide
Vue d'ensemble
Description
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of an isopropylamino group at the 4-position, a methylthio group at the 2-position, and a carboxamide group at the 5-position of the pyrimidine ring
Méthodes De Préparation
The synthesis of 2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of Functional Groups: The isopropylamino group can be introduced through nucleophilic substitution reactions, while the methylthio group can be added via thiolation reactions.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isopropylamino group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide can be compared with other similar compounds, such as:
4-Amino-2-(methylthio)pyrimidine-5-carboxamide: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
4-(Isopropylamino)-2-(methylthio)pyrimidine: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.
2-(Methylthio)pyrimidine-5-carboxamide: Lacks both the isopropylamino and carboxamide groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
1403864-75-4 |
|---|---|
Formule moléculaire |
C9H14N4OS |
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C9H14N4OS/c1-5(2)12-8-6(7(10)14)4-11-9(13-8)15-3/h4-5H,1-3H3,(H2,10,14)(H,11,12,13) |
Clé InChI |
ZFWAGYIBCYFKEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC(=NC=C1C(=O)N)SC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(8-Azaspiro[4.5]decan-8-yl)naphthalene-1-carbonitrile](/img/structure/B8481941.png)


![7-phenylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B8481974.png)

